molecular formula C32H34N6O6S2 B2517980 N-[[5-[2-(2,3-二氢吲哚-1-基)-2-氧代乙基]硫烷基-4-(2,5-二甲氧基苯基)-1,2,4-三唑-3-基]甲基]-4-吡咯烷-1-基磺酰基苯甲酰胺 CAS No. 309968-53-4

N-[[5-[2-(2,3-二氢吲哚-1-基)-2-氧代乙基]硫烷基-4-(2,5-二甲氧基苯基)-1,2,4-三唑-3-基]甲基]-4-吡咯烷-1-基磺酰基苯甲酰胺

货号 B2517980
CAS 编号: 309968-53-4
分子量: 662.78
InChI 键: MABYFRMILUTTCP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of novel compounds with potential anticancer properties is a critical area of research in the fight against cancer. In the study presented in Abstract 1369 , a series of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides were synthesized. The process involved the initial formation of O-mesitylene sulfonyl hydroxylamine (MSH) through the reaction of mesitylene sulfonyl chloride with ethylacetohydroxymate and triethylamine in dimethylformamide, followed by hydrolysis. The MSH served as an aminating agent to produce the N-amino salt, which was then reacted with substituted benzoyl chloride/benzenesulfonyl chloride to give stable benzoyl/benzene sulfonyl imino ylides. These ylides were reduced using sodium borohydride to yield the target compounds. The synthesized compounds were evaluated for cytotoxic effects on various cancer cell lines, with one showing potent cytotoxicity with IC50 values ranging from 28 to 47 µM .

Molecular Structure Analysis

The molecular structures of the synthesized compounds in Abstract 1369 are characterized by the presence of a tetrahydropyridine (THP) ring moiety, which is known to be a core structure in many medicinal agents. The pharmacological activities of these compounds are influenced by the nature of the substituents on the THP ring. The presence of the pyrrol-1-yl group and the benzamide/benzene sulfonamide moiety are significant for the observed anticancer activities .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compounds in Abstract 1369 include amination, hydrolysis, and reduction. The amination step using MSH is crucial for introducing the nitrogen-containing pyrrol-1-yl group. The hydrolysis and reduction steps are necessary for the formation of the final benzamide/benzene sulfonamide compounds. These reactions are carefully controlled to ensure the formation of the desired products with the correct substitution patterns for biological activity .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide" are not directly discussed in the provided papers, the properties of similar compounds can be inferred. The compounds synthesized in Abstract 1369 likely possess properties that are conducive to interacting with biological targets, such as solubility in organic solvents, stability under physiological conditions, and the ability to cross cell membranes. These properties are essential for the compounds to exert their cytotoxic effects on cancer cells .

The second paper does not provide information directly relevant to the compound , but it does discuss the synthesis of a new class of sulfone-linked bis heterocycles, which indicates ongoing research in the area of sulfone-containing compounds with potential biological activity .

科学研究应用

化学改性和应用潜力

木聚糖衍生物及其应用潜力:Petzold-Welcke 等人 (2014) 对木聚糖衍生物的研究探讨了导致具有特定性质的醚和酯的化学改性。尽管没有直接相关性,但为了实现所需的官能团和性质而改性生物聚合物的技术可能与理解指定化合物在材料科学或药物递送系统中的应用相关 (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014)

立体化学和药理特性

苯甲哌醋及其甲基衍生物的立体化学:Veinberg 等人 (2015) 的综述讨论了苯甲哌醋及其衍生物的立体化学与其药理特性之间的关系,强调了对映异构体纯度在增强药理功效中的重要性。此类考虑对于用于药用目的的化合物至关重要,表明探索该化合物的立体化学方面以用于治疗应用的潜力 (Veinberg, Vavers, Orlova, Kuznecovs, Domracheva, Vorona, Zvejniece, & Dambrova, 2015)

合成和治疗潜力

抗血小板和抗血栓药物 (S)-氯吡格雷合成的进展:Saeed 等人 (2017) 综述了噻吩并吡啶类抗血栓药物 (S)-氯吡格雷的合成方法。本文深入了解了合成具有显著治疗潜力的复杂分子的挑战和进展。它强调了有效合成方法在开发药物化合物中的重要性,这些方法可适用于指定化学化合物的合成和研究 (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017)

属性

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N6O6S2/c1-43-24-11-14-28(44-2)27(19-24)38-29(34-35-32(38)45-21-30(39)37-18-15-22-7-3-4-8-26(22)37)20-33-31(40)23-9-12-25(13-10-23)46(41,42)36-16-5-6-17-36/h3-4,7-14,19H,5-6,15-18,20-21H2,1-2H3,(H,33,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABYFRMILUTTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。